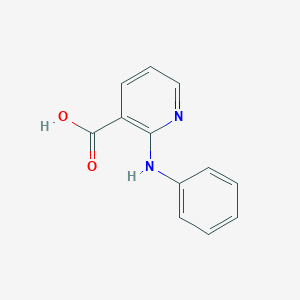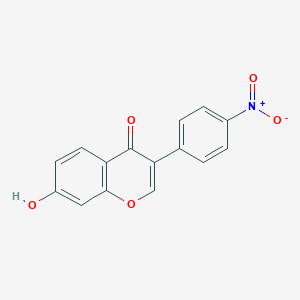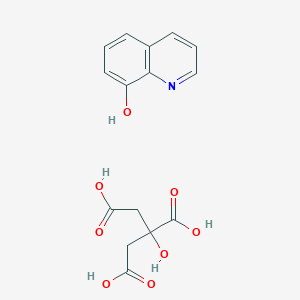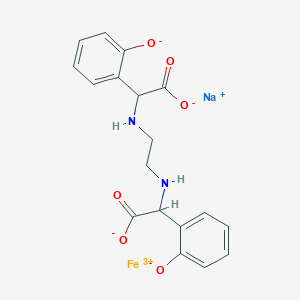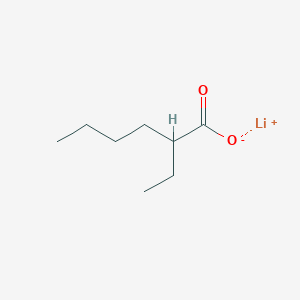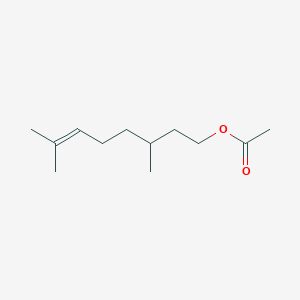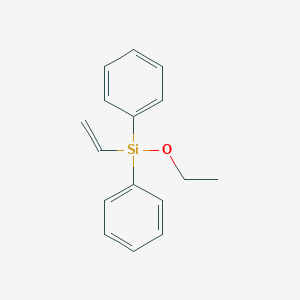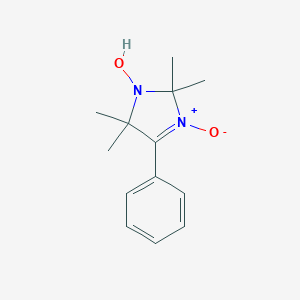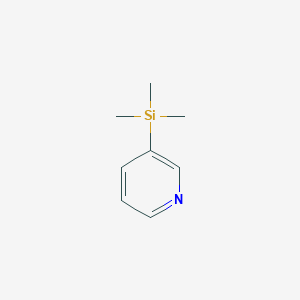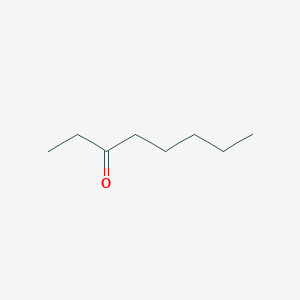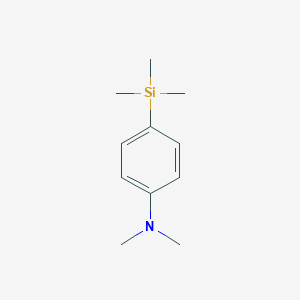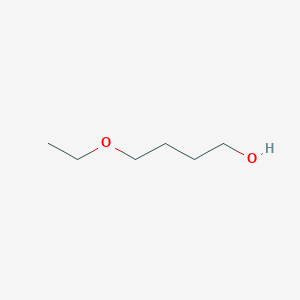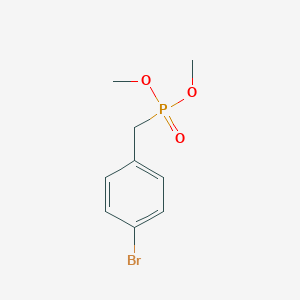
1-Bromo-4-(dimethoxyphosphorylmethyl)benzene
Overview
Description
The compound 1-Bromo-4-(dimethoxyphosphorylmethyl)benzene is a brominated benzene derivative with a dimethoxyphosphorylmethyl group attached to the para position relative to the bromine atom. This structure suggests potential reactivity both in the bromo substituent, which is commonly involved in substitution reactions, and the dimethoxyphosphoryl group, which could be involved in various organophosphorus reactions.
Synthesis Analysis
The synthesis of brominated benzene derivatives often involves the use of bromination agents and can be tailored to introduce additional functional groups at specific positions on the benzene ring. For example, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a related compound, was achieved starting from a dimethoxyphenylmethanol precursor in a multi-step process with an overall yield of 34% . This demonstrates the complexity and potential low yields involved in the synthesis of such brominated compounds.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be quite complex, as evidenced by the X-ray crystallographic analysis of 2-(N,N-dimethylaminomethylene) derivative, which is a related compound with a benzothiophene core . The presence of the dimethoxyphosphorylmethyl group in 1-Bromo-4-(dimethoxyphosphorylmethyl)benzene would likely influence the electron density and steric hindrance around the benzene ring, affecting its reactivity and the types of reactions it can undergo.
Chemical Reactions Analysis
Brominated benzene derivatives are versatile in chemical reactions, often serving as precursors for further functionalization. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene has been used as a starting material for various organometallic syntheses . The bromo group in 1-Bromo-4-(dimethoxyphosphorylmethyl)benzene could similarly undergo substitution reactions to form organometallic compounds or be used in coupling reactions to create more complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can vary widely depending on the substituents attached to the benzene ring. For example, the light-emitting performance of a related compound, 2,5-bis(4'-bromo-2',5'-dimethoxyphenylvinylene)-1-methoxy-4-(2'-ethylhexyloxy) benzene, was investigated, showing maximum absorption and emission wavelengths in the UV-Vis and fluorescence spectra . The presence of the dimethoxyphosphorylmethyl group in 1-Bromo-4-(dimethoxyphosphorylmethyl)benzene would likely affect its physical properties, such as solubility, melting point, and boiling point, as well as its optical properties, which could be explored in the context of material science applications.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Various synthesis methods for derivatives of bromophenols, including 1-Bromo-4-(dimethoxyphosphorylmethyl)benzene, are utilized in chemical research. These methods often involve reactions like Wittig-Horner reaction, nucleophilic reactions, and halogen-exchange reactions to achieve the desired chemical structure and properties (Liang Zuo-qi, 2015); (Li Hong-xia, 2007).
Light-emitting Properties : Some studies have focused on the photoluminescence properties of bromo-substituted benzene derivatives. These compounds exhibit unique light-emitting characteristics, which are useful in the development of new materials for electronic and photonic applications (Kang Shou-xin, 2010).
Applications in Medicinal Chemistry
- Enzyme Inhibition : Bromophenol derivatives, including those related to 1-Bromo-4-(dimethoxyphosphorylmethyl)benzene, have been studied for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase. These properties make them potential candidates for treating conditions such as glaucoma, epilepsy, and Alzheimer's disease (H. T. Balaydın et al., 2012); (Necla Oztaskin et al., 2022).
Material Science
- Precursors for Nanoribbons : Some bromobenzene derivatives serve as precursors in the synthesis of graphene nanoribbons. These materials have applications in electronics and nanotechnology due to their controlled edge morphology and narrow widths (S. Patil et al., 2012).
Safety And Hazards
This compound is considered hazardous. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment is advised . It is also recommended to handle it only in a well-ventilated area and keep the container tightly closed .
properties
IUPAC Name |
1-bromo-4-(dimethoxyphosphorylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrO3P/c1-12-14(11,13-2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQVUWCKOLSYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=CC=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378692 | |
| Record name | Dimethyl [(4-bromophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(dimethoxyphosphorylmethyl)benzene | |
CAS RN |
17211-08-4 | |
| Record name | Dimethyl [(4-bromophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dimethyl [(4-bromophenyl)methyl]phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



